

An In-depth Technical Guide to 4-Aminoindole

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Compound of Interest

Compound Name: **4-Aminoindole**

Cat. No.: **B1269813**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Aminoindole**, detailed experimental protocols for its synthesis, and its role as a key building block in the development of therapeutic agents.

Core Molecular and Physical Data

4-Aminoindole, also known as 1H-indol-4-amine, is a pivotal intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure lends itself to the synthesis of a wide array of bioactive molecules.[\[1\]](#)

The fundamental properties of **4-Aminoindole** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂	[2] [3] [4]
Molecular Weight	132.16 g/mol	[2] [3] [4]
Melting Point	106-109 °C	[2] [3] [4]
Boiling Point	354.0 ± 15.0 °C (Predicted)	[2] [3] [4]
Density	1.268 ± 0.06 g/cm ³ (Predicted)	[2] [3] [4]
Appearance	White to Gray to Brown powder/crystal	[3] [4]
Water Solubility	Insoluble	[3] [4]
CAS Number	5192-23-4	[2]

Synthesis of 4-Aminoindole

4-Aminoindole can be synthesized through the reduction of 4-nitroindole. The following section details an experimental protocol for this conversion.

This protocol is adapted from a patented synthesis method and outlines the reduction of a nitro group to an amine to yield **4-Aminoindole**.[\[1\]](#)

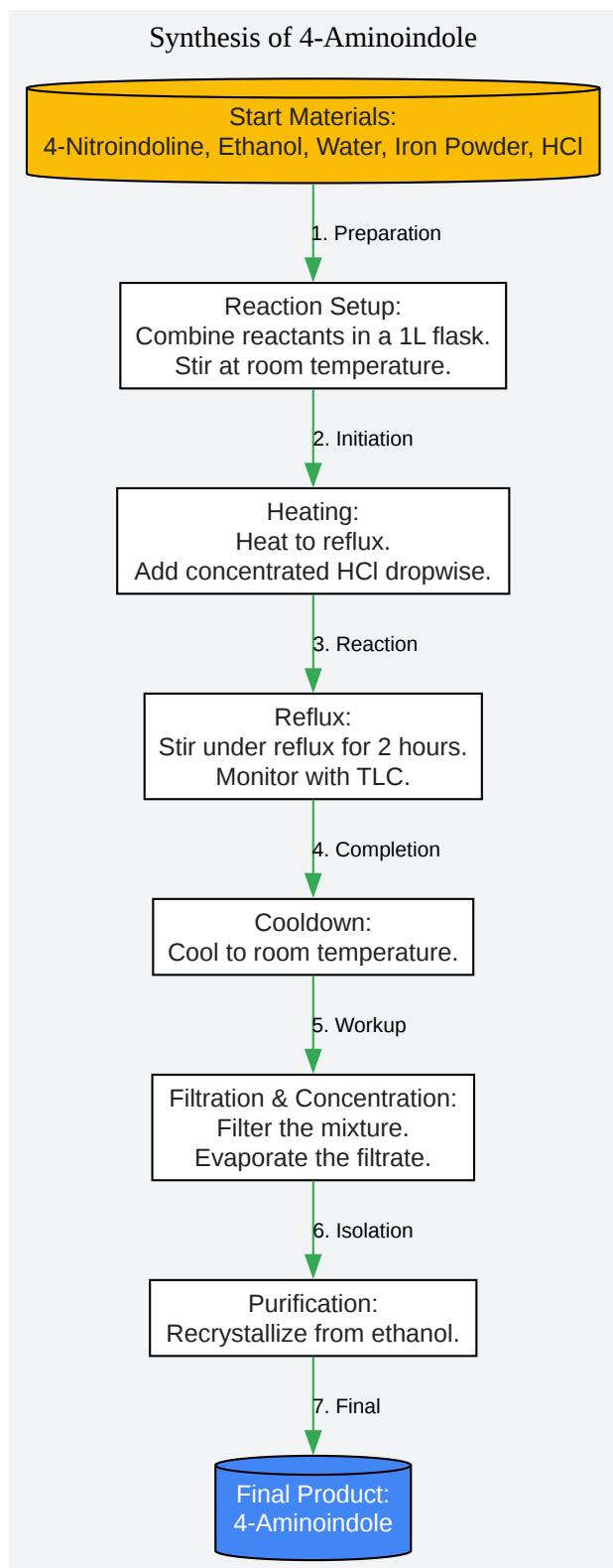
Materials:

- 4-Nitroindoline
- Ethanol
- Water
- Reduced iron powder
- Concentrated hydrochloric acid

Procedure:

- To a 1-liter reaction flask, add 4-nitroindoline (100g, 0.62mol), ethanol (400mL), and water (100mL).[1]
- With stirring at room temperature, add reduced iron powder (130g, 2.32mol).[1]
- Heat the mixture to reflux.[1]
- Slowly add 3-4mL of concentrated hydrochloric acid dropwise.[1]
- Continue stirring the reaction under reflux for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]
- Once the reaction is complete, cool the mixture to room temperature.[1]
- Filter the mixture. The filtrate is then concentrated by rotary evaporation to obtain the crude product.[1]
- The crude product can be further purified by recrystallization from ethanol.

The following diagram illustrates the key steps in the synthesis of **4-Aminoindole** from 4-nitroindoline.



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Caption: A flowchart of the experimental workflow for the synthesis of **4-Aminoindole**.

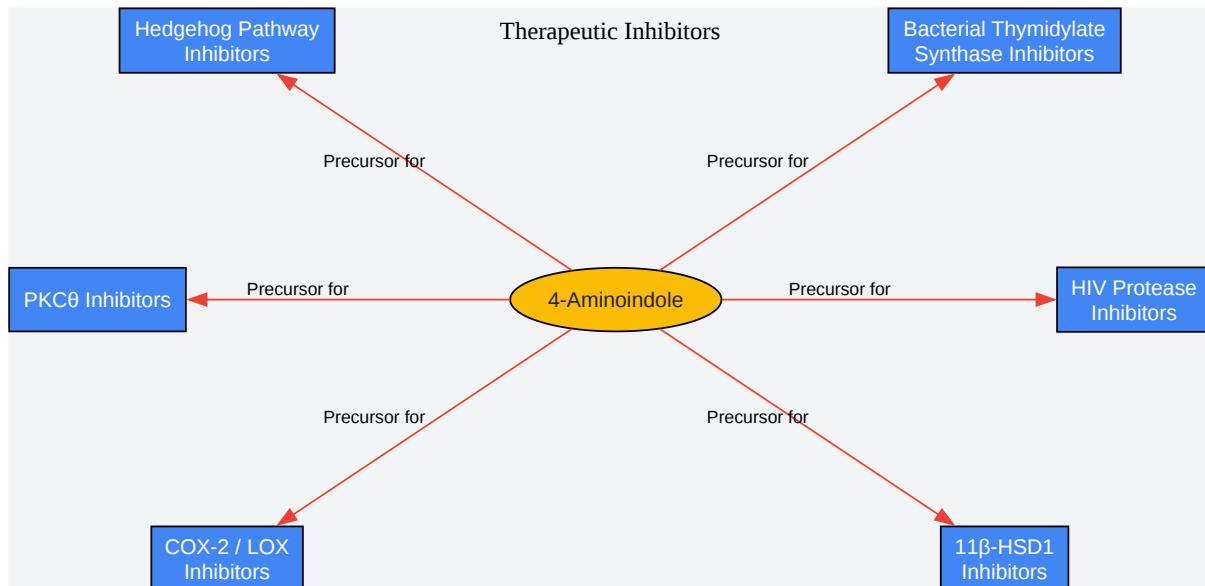
Role in Drug Development

4-Aminoindole is a versatile precursor for the synthesis of various biologically active compounds. Its indole scaffold is a common feature in many pharmaceutical agents.

Research has shown that **4-Aminoindole** is a key reactant in the preparation of a diverse range of inhibitors targeting various enzymes and signaling pathways implicated in disease. These include:

- Inhibitors of Gli1-mediated transcription in the Hedgehog pathway
- Inhibitors of bacterial thymidylate synthase
- Protein kinase C θ (PKC θ) inhibitors
- Indolic non-peptidic HIV protease inhibitors
- Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors
- 11β -hydroxysteroid dehydrogenase 1 (11β -HSD1) inhibitors

The diagram below illustrates the role of **4-Aminoindole** as a foundational building block in the synthesis of various classes of therapeutic inhibitors.



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Caption: **4-Aminoindole** as a central building block for diverse therapeutic inhibitors.

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